N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a furo[3,2-b]pyridine core, which is a fused ring system containing both furan and pyridine rings
Preparation Methods
The synthesis of N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfuro[3,2-b]pyridine-2-carboxylic acid with cyanomethylating agents such as cyanomethyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for the development of novel materials with unique properties.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers have explored its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular functions and the inhibition of cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
N-(2-Cyanophenyl)pyridine-2-carboxamide: This compound has a similar pyridine carboxamide structure but with a different substitution pattern. It exhibits different chemical and biological properties due to the presence of the cyanophenyl group.
5-Methylfuro[3,2-b]pyridine-2-carboxamide: This compound lacks the cyanomethyl group, resulting in different reactivity and potential applications. It serves as a useful comparison to highlight the impact of the cyanomethyl group on the compound’s properties.
Pyridine-2-carboxamide derivatives: Various derivatives of pyridine-2-carboxamide with different substituents can be compared to understand the influence of different functional groups on the compound’s properties and applications.
Properties
IUPAC Name |
N-(cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-7-2-3-9-8(14-7)6-10(16-9)11(15)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPMHXBYCBJSBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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